Benzene-1,2-disulfonamide

概要

説明

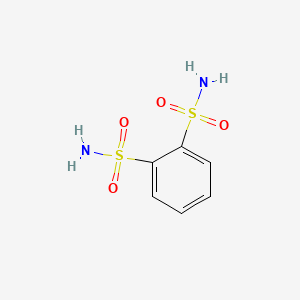

Benzene-1,2-disulfonamide is a sulfonamide compound characterized by the presence of two sulfonamide groups attached to adjacent carbon atoms on a benzene ring. This compound is known for its inhibitory effects on bacterial enzymes, particularly carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to bicarbonate .

作用機序

Target of Action

Benzene-1,2-disulfonamide primarily targets the zinc enzyme carbonic anhydrase (CA) and bacterial enzymes . Carbonic anhydrase is a human enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate . The compound also has the ability to bind with nitro groups on proteins such as tetrahydrofolate reductase and cytochrome c oxidase .

Mode of Action

This compound interacts with its targets by binding to the active site of the enzymes and blocking their activity . This inhibitory action is particularly potent against anaerobic bacteria, possibly due to its ability to bind with nitro groups on proteins .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. These include respiration and transport of CO2/bicarbonate between metabolizing tissues and the lungs, pH homeostasis, electrolyte secretion in a variety of tissues/organs, and biosynthetic reactions, such as lipogenesis, gluconeogenesis, and ureagenesis .

Result of Action

This compound has been shown to inhibit the growth of bacteria in vitro . It also acts as an efficient in vitro tumor cell growth inhibitor, with GI50 values of 10 nM- 35 pM against several leukemia, non-small cell lung cancer, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancer cell lines .

生化学分析

Biochemical Properties

Benzene-1,2-disulfonamide interacts with carbonic anhydrase, a key enzyme in the biochemical reaction of converting carbon dioxide and water to bicarbonate . The nature of this interaction involves the inhibition of the enzyme, thereby affecting the biochemical reaction .

Cellular Effects

This compound has been shown to inhibit the growth of bacteria in vitro . This suggests that it may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the bacterial enzyme carbonic anhydrase and blocking its activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in the metabolic pathway of carbon dioxide conversion to bicarbonate, interacting with the enzyme carbonic anhydrase

準備方法

Synthetic Routes and Reaction Conditions: Benzene-1,2-disulfonamide can be synthesized through various methodsThe reaction typically involves the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, followed by the reaction with ammonia or amines to form the sulfonamide groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: Benzene-1,2-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

科学的研究の応用

Benzene-1,2-disulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound’s inhibitory effects on carbonic anhydrase make it valuable in studying enzyme kinetics and metabolic pathways.

Medicine: this compound has shown potential in inhibiting the growth of certain cancer cells and bacteria, making it a candidate for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

類似化合物との比較

Benzene-1,3-disulfonamide: Similar structure but with sulfonamide groups on the 1 and 3 positions of the benzene ring.

Benzene-1,4-disulfonamide: Sulfonamide groups on the 1 and 4 positions.

Sulfanilamide: A simpler sulfonamide with only one sulfonamide group attached to the benzene ring

Uniqueness: Benzene-1,2-disulfonamide’s unique positioning of sulfonamide groups on adjacent carbon atoms allows for specific interactions with enzymes and other biological targets, making it distinct in its inhibitory properties and applications .

特性

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2626869.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2626872.png)

![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)

![2-Methyl-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2626880.png)

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2626881.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)